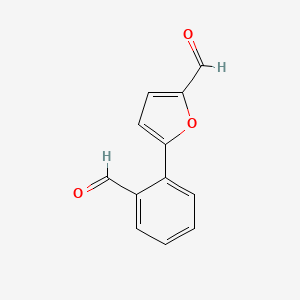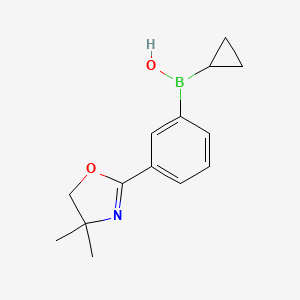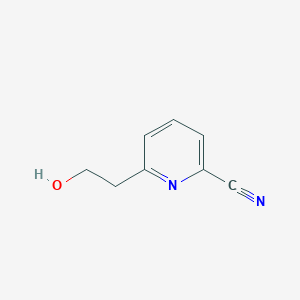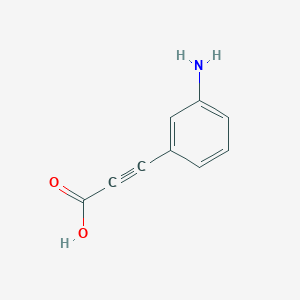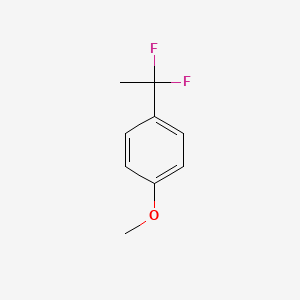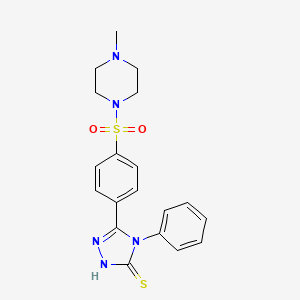
5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a phenyl group, and a sulfonyl group attached to a piperazine moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 4-((4-methylpiperazin-1-yl)sulfonyl)phenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl and triazole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated derivatives of the phenyl or triazole rings.
科学研究应用
5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Sildenafil N-Oxide: Shares a similar piperazine and sulfonyl structure but differs in its overall molecular framework.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, used as an acetylcholinesterase inhibitor.
Uniqueness
5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with a sulfonyl piperazine group, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C19H21N5O2S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
3-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N5O2S2/c1-22-11-13-23(14-12-22)28(25,26)17-9-7-15(8-10-17)18-20-21-19(27)24(18)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,21,27) |
InChI 键 |
KUBKKEVVQVYLER-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



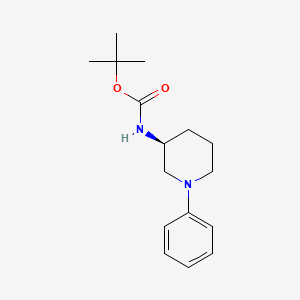
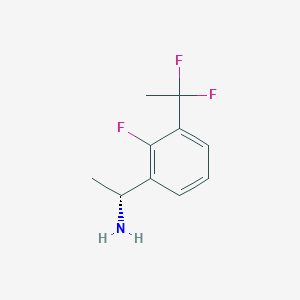
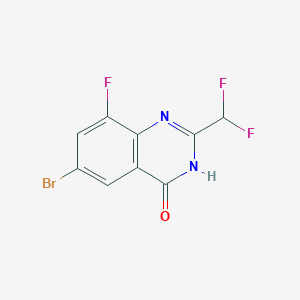
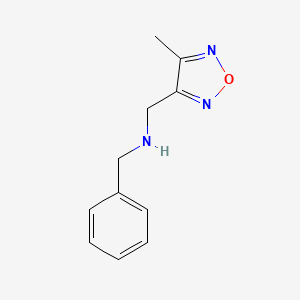


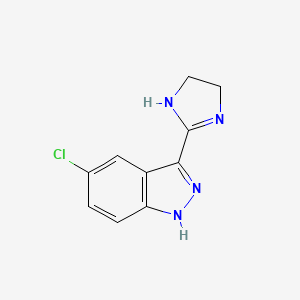
![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)
